2-(2,4-Difluorophenyl)-5-methoxypyridine
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Overview
Description
2-(2,4-Difluorophenyl)-5-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2,4-difluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-5-methoxypyridine typically involves the reaction of 2,4-difluorobenzene with 5-methoxypyridine under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and residence time .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2,4-difluorophenyl)-5-formylpyridine or 2-(2,4-difluorophenyl)-5-carboxypyridine .
Scientific Research Applications
2-(2,4-Difluorophenyl)-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-5-fluoropyridine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Uniqueness
2-(2,4-Difluorophenyl)-5-methoxypyridine is unique due to the presence of both a methoxy group and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, while the fluorine atoms can enhance the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C12H9F2NO |
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Molecular Weight |
221.20 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-methoxypyridine |
InChI |
InChI=1S/C12H9F2NO/c1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14/h2-7H,1H3 |
InChI Key |
SYIIATIJMPEZFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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